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Compound of Interest

Compound Name: Agistatin E

Cat. No.: B599487 Get Quote

DISCLAIMER: The initial query for "Agistatin E family of compounds (Agistatin A, B, C, D)"

appears to conflate two distinct families of natural products: the Agelastatins and the Agistatins.

This guide addresses both families, clarifying their unique origins, structures, and biological

activities to provide a comprehensive resource for researchers, scientists, and drug

development professionals.

Part 1: The Agelastatin Family (A, B, C, D, E, F) -
Potent Antitumor Alkaloids
The Agelastatins are a family of pyrrole-imidazole alkaloids isolated from marine sponges of the

genus Agelas. These compounds are characterized by a rigid, tetracyclic core and have

garnered significant attention for their potent cytotoxic and antitumor activities.

Chemical Structures and Properties
The Agelastatin family consists of six known members, Agelastatin A through F. Their core

structure is a complex, fused ring system. The chemical properties of key members are

summarized below.
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Compound
Molecular
Formula

Molar Mass (
g/mol )

CAS Number
Key Structural
Features

Agelastatin A C₁₂H₁₃BrN₄O₃ 341.16 152406-28-5

Tetracyclic core

with a bromine

substituent.[1]

Agelastatin B C₁₂H₁₂Br₂N₄O₃ 420.06 176669-93-7

Dibrominated

analog of

Agelastatin A.

Agelastatin C C₁₂H₁₃BrN₄O₄ 357.16 207851-40-1

Hydroxylated

derivative of

Agelastatin A.

Agelastatin D C₁₁H₁₁BrN₄O₃ 327.13 207851-41-2

N-demethylated

analog of

Agelastatin A.

Agelastatin E C₁₃H₁₅BrN₄O₃ 355.19 1252953-33-3

Methoxy

derivative of

Agelastatin A.[2]

Agelastatin F C₁₁H₁₀Br₂N₄O₃ 405.03 1252953-34-4

Brominated and

N-demethylated

analog.

Biological Activity and Mechanism of Action
Agelastatins exhibit significant cytotoxicity against a range of human cancer cell lines.

Agelastatin A, the most studied member, is a potent inhibitor of protein synthesis and has been

shown to modulate key cellular signaling pathways.

Anticancer Activity (IC₅₀ Values)
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Compound
U-937
(Lymphoma)

HeLa
(Cervical)

A549 (Lung) BT549 (Breast)

Agelastatin A 0.02 µM 0.41 µM 0.42 µM 0.10 µM

Agelastatin B 1.1 µM > 10 µM > 10 µM 7.9 µM

Agelastatin D 0.12 µM 1.4 µM 1.9 µM 0.44 µM

Agelastatin E 0.53 µM 7.9 µM > 10 µM 4.3 µM

Data sourced from Han et al., 2013.[3]

Mechanism of Action of Agelastatin A

Agelastatin A's primary mechanism of action is the inhibition of eukaryotic translation. It binds

to the A-site of the 80S ribosome, preventing peptide bond formation and thereby halting

protein synthesis.[4][5] This leads to a cascade of downstream effects, including:

Cell Cycle Arrest: Agelastatin A induces cell cycle arrest at the G2/M phase.[2][6]

Apoptosis: The compound induces programmed cell death in cancer cells.[6]

Wnt/β-catenin Pathway Modulation: Agelastatin A has been shown to decrease cellular levels

of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in

cancer.[7]

Inhibition of Osteopontin: It down-regulates the expression of osteopontin, a protein

associated with neoplastic transformation and metastasis.[7]

Signaling Pathway of Agelastatin A
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Mechanism of Action of Agelastatin A.

Experimental Protocols
Total Synthesis of (-)-Agelastatin A

A concise, enantioselective total synthesis of all known Agelastatin alkaloids has been

reported.[2][8] A general overview of the synthetic strategy involves:

Enantioselective synthesis of a key pyrrole intermediate.

Construction of the imidazolone D-ring through a novel [4+1] annulation strategy.

A bio-inspired, late-stage 5-exo-trig cyclization to form the C-ring.

Final modifications to yield the different members of the Agelastatin family.

Cytotoxicity Assay (MTT Assay)
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A common method to determine the cytotoxic effects of Agelastatins is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay
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Workflow for determining cytotoxicity using an MTT assay.
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Part 2: The Agistatin Family (A, B, D) - Cholesterol
Biosynthesis Inhibitors
The Agistatins are a family of fungal metabolites, specifically pyranacetals, isolated from the

fungus Fusarium sp.[9] These compounds are noted for their ability to inhibit cholesterol

biosynthesis.

Chemical Structures and Properties
The Agistatin family includes Agistatin A, B, and D. They possess a characteristic tricyclic ketal

moiety.

Compound
Molecular
Formula

Molar Mass (
g/mol )

CAS Number
Key Structural
Features

Agistatin A C₁₁H₁₄O₄ 210.23 144096-45-7
Core pyranacetal

structure.

Agistatin B C₁₁H₁₈O₄ 214.26 144096-46-8
Tricyclic analog

of Agistatin A.[10]

Agistatin D C₁₁H₁₄O₄ 210.23 144096-47-9
Isomer of

Agistatin A.[9]

Biological Activity and Mechanism of Action
The primary biological activity of the Agistatin family is the inhibition of cholesterol biosynthesis.

[2][11][12] While the precise molecular target within the pathway has not been definitively

elucidated in the available literature, their action is analogous to that of statins, which are a

well-known class of cholesterol-lowering drugs. Statins act by inhibiting HMG-CoA reductase, a

key enzyme in the cholesterol synthesis pathway.

Cholesterol Biosynthesis Pathway and Inhibition
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Simplified cholesterol biosynthesis pathway showing the likely point of inhibition by Agistatins.

Experimental Protocols
In Vitro Cholesterol Biosynthesis Inhibition Assay
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The inhibitory effect of Agistatins on cholesterol synthesis can be measured using a liver

homogenate model.

Preparation of Liver Homogenate: A liver homogenate is prepared from a suitable animal

model (e.g., rat) to provide the necessary enzymes for cholesterol biosynthesis.

Incubation: The homogenate is incubated with a radiolabeled precursor, such as [¹⁴C]-

acetate, in the presence of varying concentrations of the Agistatin compounds.

Lipid Extraction: After incubation, lipids are extracted from the reaction mixture.

Quantification: The amount of radiolabeled cholesterol is quantified using techniques like

thin-layer chromatography (TLC) followed by scintillation counting.

Data Analysis: The percentage of inhibition is calculated by comparing the amount of

cholesterol synthesized in the presence of the Agistatins to a control group without the

inhibitor. IC₅₀ values can then be determined.

Summary and Future Directions
This technical guide has provided a detailed overview of two distinct families of natural

products: the Agelastatins and the Agistatins.

Agelastatins are potent antitumor alkaloids with a well-defined mechanism of action involving

the inhibition of protein synthesis. Their complex structures have been successfully

synthesized, and they represent promising leads for the development of novel anticancer

therapeutics. Further research is warranted to explore their efficacy in vivo and to develop

analogs with improved therapeutic indices.

Agistatins are fungal metabolites that inhibit cholesterol biosynthesis. While their general

biological activity is known, further studies are needed to identify their specific molecular

target within the cholesterol synthesis pathway and to quantify their inhibitory potency. The

Agistatins could represent a novel class of cholesterol-lowering agents, and further

investigation into their synthesis and pharmacology is encouraged.

For researchers in drug discovery and development, both the Agelastatin and Agistatin families

offer exciting opportunities for the development of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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